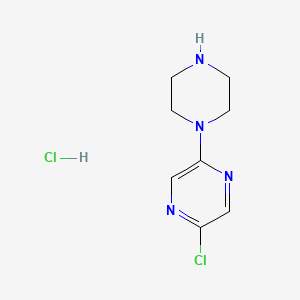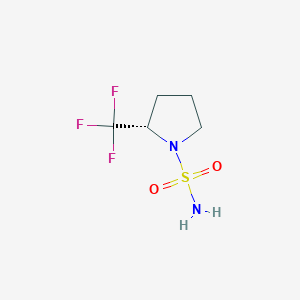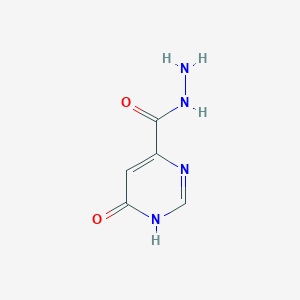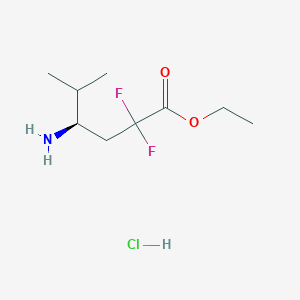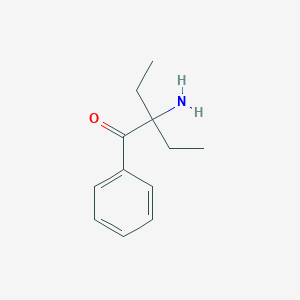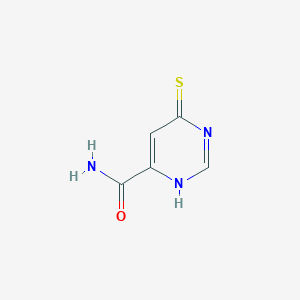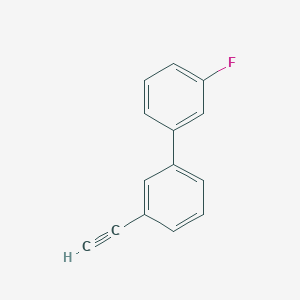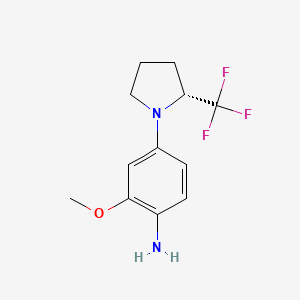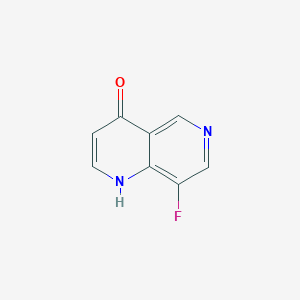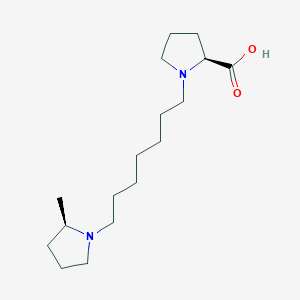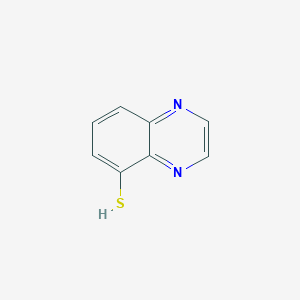
1,5-dimethylpyrazole-3,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethylpyrazole-3,4-diamine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrazole-3,4-diamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethylpyrazole with ammonia and hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as mixing, heating, and purification to obtain a high-purity product. The use of advanced technologies and equipment ensures efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethylpyrazole-3,4-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles.
Aplicaciones Científicas De Investigación
1,5-Dimethylpyrazole-3,4-diamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,5-dimethylpyrazole-3,4-diamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dimethylpyrazole: A related compound with similar structural features but different functional groups.
3,4-Dimethylpyrazole: Another pyrazole derivative with distinct chemical properties.
1,3-Dimethylpyrazole: A compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1,5-Dimethylpyrazole-3,4-diamine;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and hydrochloride groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H11ClN4 |
|---|---|
Peso molecular |
162.62 g/mol |
Nombre IUPAC |
1,5-dimethylpyrazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-3-4(6)5(7)8-9(3)2;/h6H2,1-2H3,(H2,7,8);1H |
Clave InChI |
KWWPIKWTKRQNOK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


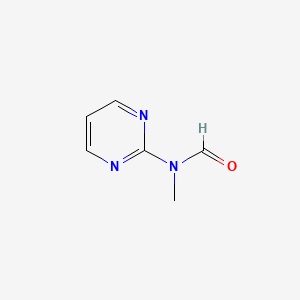
![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(4-methylphenyl)-, 1-oxide](/img/structure/B13104691.png)
